Methyl 2-amino-2-cyclopentylacetate hydrochloride as a non-proteinogenic amino acid building block
Methyl 2-amino-2-cyclopentylacetate hydrochloride as a non-proteinogenic amino acid building block
Technical Guide for Drug Development & Synthetic Chemistry
Executive Summary: The Case for Cyclopentylglycine
In the landscape of non-proteinogenic amino acids (NPAAs), Methyl 2-amino-2-cyclopentylacetate hydrochloride (often referred to as the methyl ester of Cyclopentylglycine, or Cpg-OMe·HCl) occupies a critical niche. Unlike flexible aliphatic residues (Leucine, Isoleucine) or rigid aromatic residues (Phenylalanine), the cyclopentyl group offers a unique combination of steric bulk , lipophilicity , and conformational restriction without the electronic stacking interactions of aromatics.
For the medicinal chemist, this building block is not merely a spacer; it is a tool for entropy reduction . By restricting the rotation of the
This guide details the physicochemical profile, synthesis, resolution, and application of this building block, moving beyond standard datasheets to provide actionable, field-tested protocols.
Chemical Profile & Physicochemical Properties
Before introduction into a synthetic workflow, the physicochemical parameters must be understood to predict solubility and reactivity.
| Property | Data | Significance |
| IUPAC Name | Methyl 2-amino-2-cyclopentylacetate hydrochloride | Precise identification. |
| Common Name | Cyclopentylglycine methyl ester HCl | Used in peptide literature. |
| CAS Number | 14328-62-2 (S-isomer); 1956434-63-9 (Racemic) | Critical: Verify stereochemistry before purchase. Most bioactivity requires the (S)-enantiomer (L-configuration). |
| Molecular Weight | 193.67 g/mol | Essential for stoichiometry calculations. |
| Solubility | Water, Methanol, DMSO | High water solubility due to HCl salt form; suited for aqueous workups. |
| Lipophilicity (LogP) | ~1.5 (Free base) | Higher than Leucine; improves membrane permeability of final peptides. |
| pKa ( | ~7.8 - 8.2 | Slightly lower than Glycine due to ester electron withdrawal; facilitates coupling at lower pH. |
Synthesis & Stereochemical Resolution
The synthesis of high-purity Methyl 2-amino-2-cyclopentylacetate HCl is a multi-stage process. While the racemic mixture can be synthesized via the Strecker reaction, pharmaceutical applications demand high enantiomeric excess (
The Workflow: From Aldehyde to Enantiopure Ester
The most robust industrial route involves the Strecker synthesis followed by enzymatic resolution. Chemical resolution (using chiral tartrates) is possible but often yields lower recovery rates for this specific substrate compared to biocatalytic methods.
Figure 1: Chemo-enzymatic synthesis workflow ensuring enantiomeric purity.
Critical Insight: Why Enzymatic Resolution?
Attempting asymmetric Strecker synthesis with chiral auxiliaries often suffers from steric clash due to the bulky cyclopentyl group. Enzymatic resolution (specifically using Penicillin G Acylase or Lipase CAL-B ) is superior because the enzyme's active site accommodates the hydrophobic cyclopentyl pocket, allowing for kinetic resolution with
Application in Peptidomimetics & Drug Design
The primary utility of this building block lies in its ability to manipulate the Ramachandran Plot .
Conformational Locking Mechanism
In a standard peptide, Glycine is hyper-flexible. Substituting the
- Constraint: The cyclopentyl ring has limited rotameric freedom compared to an iso-butyl group (Leucine).
-
Backbone Rigidity: The steric bulk forces the backbone into extended (
-sheet) or turn conformations, destabilizing the -helical form unless placed strategically.
This is particularly useful in Protease Inhibitors (e.g., HCV or HIV protease inhibitors). The cyclopentyl group serves as a highly lipophilic anchor that fills the S1 or S2 hydrophobic pockets of the enzyme, while the rigid backbone minimizes the entropic penalty of binding [2, 5].
Figure 2: Thermodynamic impact of Cyclopentylglycine incorporation on ligand-receptor binding.
Experimental Protocols
The following protocols are designed for the conversion of the free acid to the methyl ester hydrochloride, a common requirement when the commercial stock is the acid or when regenerating the ester after resolution.
Protocol A: Thionyl Chloride Mediated Esterification
Context: This is the "Gold Standard" method. It is self-validating because the generation of SO
Materials:
-
(S)-2-amino-2-cyclopentylacetic acid (1.0 eq)
-
Thionyl Chloride (SOCl
) (2.5 eq) -
Anhydrous Methanol (Solvent, 0.2 M concentration relative to substrate)
-
Argon/Nitrogen atmosphere
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvent Prep: Charge the flask with anhydrous Methanol and cool to
in an ice bath. -
Activation (Exothermic): Dropwise, add Thionyl Chloride (SOCl
) to the methanol. Caution: This generates HCl gas and heat. Stir for 15 minutes at . -
Addition: Add the solid (S)-2-amino-2-cyclopentylacetic acid in one portion.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (
) for 4-6 hours.-
Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (free amino acid) will disappear, and a higher R
spot (ester) will appear.
-
-
Workup: Concentrate the solution in vacuo to remove methanol and excess SOCl
. -
Purification: The residue is often a sticky oil. Triturate with cold diethyl ether or hexane to induce crystallization. Filter the white solid.
-
Drying: Dry under high vacuum to remove traces of HCl.
Protocol B: Enantiomeric Purity Check (Chiral HPLC)
Context: Essential before using the building block in SPPS to prevent diastereomeric impurities in the final peptide.
-
Column: Chiralpak IA or IC (Immobilized polysaccharide phases are preferred for amino esters).
-
Mobile Phase: Heptane : Isopropanol (90:10) + 0.1% Diethylamine (to suppress peak tailing of the amine).
-
Detection: UV at 210 nm (peptide bond/carbonyl absorption).
-
Standard: Compare against a racemic sample synthesized via the Strecker route without resolution.
References
-
MedChemExpress. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Product Data. Retrieved from [1]
-
National Institutes of Health (NIH). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved from
-
PureSynth. 2-Amino-2-cyclopentylacetic acid Technical Specifications. Retrieved from
-
University of Szeged.
-amino acid derivatives. Retrieved from -
Toniolo, C. Conformationally restricted peptides through short-range cyclizations.[2] Int J Pept Protein Res. 1990.[2] Retrieved from
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Safety Data. Retrieved from [3]
